1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine
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Overview
Description
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine is a chemical compound with the molecular formula C22H41NO2 and a molecular weight of 351.566 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and an oxirane (epoxide) group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxirane intermediate under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine: This compound has a similar structure but may differ in its reactivity and applications.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
56630-37-6 |
---|---|
Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
8-(3-octyloxiran-2-yl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-7-10-15-20-21(25-20)16-11-8-6-9-12-17-22(24)23-18-13-14-19-23/h20-21H,2-19H2,1H3 |
InChI Key |
DUDNHPSYIYFCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)N2CCCC2 |
Origin of Product |
United States |
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